

Application Notes and Protocols: Hinc II

Digestion of Plasmid DNA

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Compound of Interest

Compound Name: **Hinc II**

Cat. No.: **B13384543**

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These application notes provide a detailed protocol for the restriction digestion of plasmid DNA using the **Hinc II** endonuclease. **Hinc II** is a type II restriction enzyme that recognizes the non-palindromic sequence GTYRAC (where Y is C or T, and R is A or G) and cleaves to produce blunt ends. This protocol is essential for various molecular biology workflows, including cloning, genotyping, and restriction mapping.

I. Principle

Hinc II digestion involves the enzymatic cleavage of plasmid DNA at its specific recognition sites. The reaction is performed by incubating the plasmid DNA with the **Hinc II** enzyme in an optimized buffer at a specific temperature. The resulting DNA fragments can then be analyzed by gel electrophoresis or used in downstream applications.

II. Quantitative Data Summary

For optimal **Hinc II** activity, it is crucial to use the recommended concentrations and volumes of reagents. The following tables summarize the key quantitative data for setting up a **Hinc II** digestion reaction.

Table 1: Standard **Hinc II** Digestion Reaction Setup

Component	Recommended Amount/Concentration	Purpose
Plasmid DNA	0.1 - 1 µg	Substrate for the enzyme
Hinc II Restriction Enzyme	1 - 10 units	Catalyzes the cleavage of DNA
10X Reaction Buffer	1/10th of the final reaction volume	Provides optimal pH, ionic strength, and Mg ²⁺ for enzyme activity
Nuclease-Free Water	To final volume (e.g., 20-50 µL)	Reaction solvent
Bovine Serum Albumin (BSA)	~100 µg/ml (if not in buffer)	Stabilizes the enzyme

Table 2: **Hinc II** Reaction Conditions from Various Suppliers

Supplier	Recommended Buffer	Incubation Temperature	Heat Inactivation
New England Biolabs (NEB)	1X rCutSmart™ Buffer	37°C[1]	65°C for 20 minutes[1]
Thermo Fisher Scientific	1X Tango™ Buffer	37°C[2]	65°C for 20 minutes[2] [3]
Takara Bio	10X M Buffer	37°C[4]	65°C for 20 minutes[3]
BMLabosis	1x Hincll Buffer	37°C[5]	65°C for 20 minutes[5]
Jena Bioscience	1x Universal Buffer (UB)	37°C[6]	65°C for 20 minutes[6]

III. Experimental Protocol

This protocol provides a step-by-step guide for a standard **Hinc II** digestion of plasmid DNA in a total volume of 20 µL.

Materials:

- Plasmid DNA (0.1 - 1 µg/µL)

- **Hinc II** restriction enzyme (10 units/µL)
- 10X appropriate reaction buffer (e.g., NEB rCutSmart™ Buffer, Thermo Tango™ Buffer)
- Nuclease-free water
- Microcentrifuge tubes
- Pipettes and tips
- Water bath or incubator at 37°C
- Water bath or heat block at 65°C

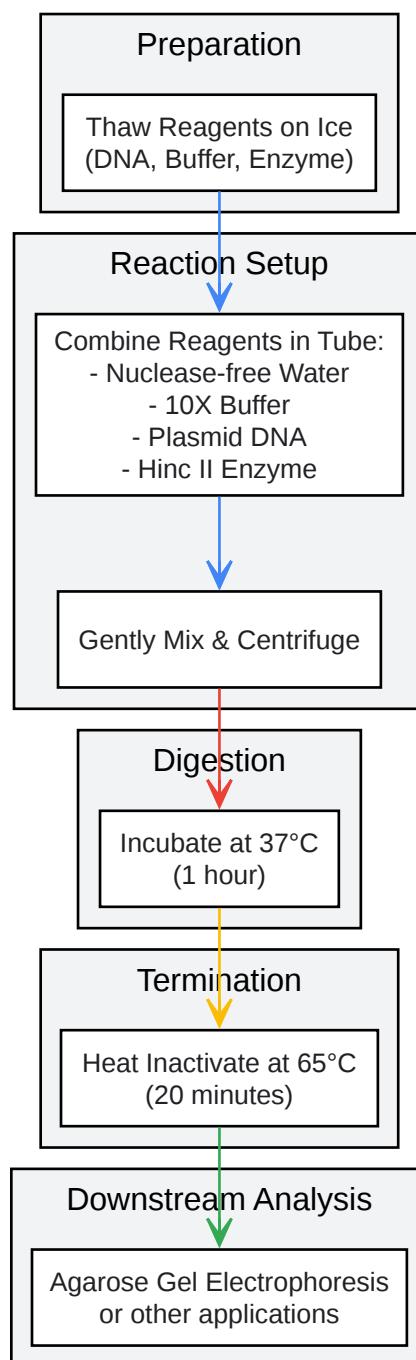
Procedure:

- Thaw Reagents: On ice, thaw the 10X reaction buffer, **Hinc II** enzyme, and plasmid DNA.
- Reaction Setup: In a sterile microcentrifuge tube, add the following components in the order listed:
 - Nuclease-free water to bring the final volume to 20 µL.
 - 2 µL of 10X Reaction Buffer.
 - 1 µL of plasmid DNA (containing 0.1 - 1 µg).
 - 1 µL of **Hinc II** enzyme (10 units).
- Mixing: Gently mix the components by pipetting up and down. Do not vortex the reaction mixture as this can denature the enzyme. Briefly centrifuge the tube to collect the reaction mixture at the bottom.
- Incubation: Incubate the reaction tube at 37°C for 1 hour.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[7\]](#) For larger DNA substrates or to ensure complete digestion, the incubation time can be extended up to 16 hours.[\[2\]](#)

- Heat Inactivation: To stop the reaction, incubate the tube at 65°C for 20 minutes.[1][3][5][8] This will denature the **Hinc II** enzyme.
- Analysis: The digested DNA is now ready for downstream applications. To visualize the digestion products, an aliquot of the reaction can be mixed with loading dye and analyzed by agarose gel electrophoresis.

IV. Visualizations

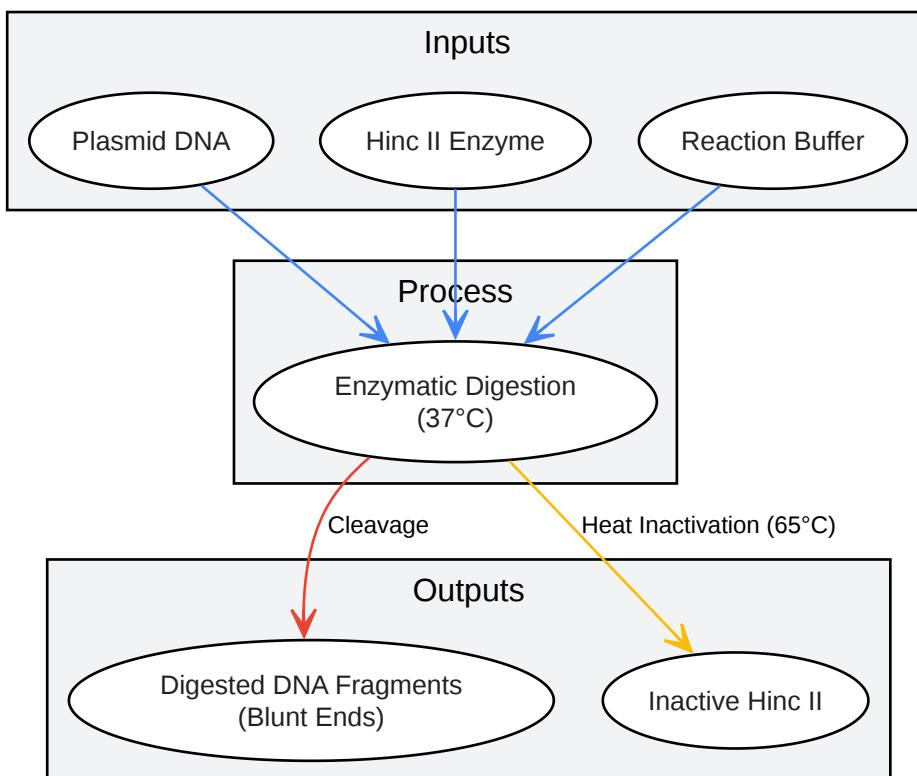
Diagram 1: **Hinc II** Digestion Experimental Workflow



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Caption: Workflow for **Hinc II** plasmid DNA digestion.

Diagram 2: Logical Relationships in **Hinc II** Digestion



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Caption: Key components and outcomes of **Hinc II** digestion.

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- To cite this document: BenchChem. [Application Notes and Protocols: Hinc II Digestion of Plasmid DNA]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13384543#hinc-ii-digestion-protocol-for-plasmid-dna>]

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